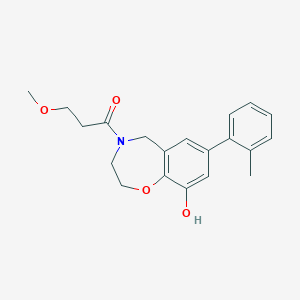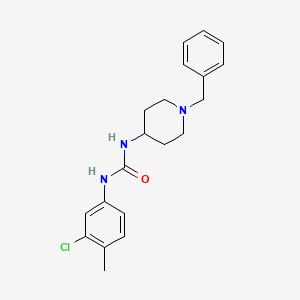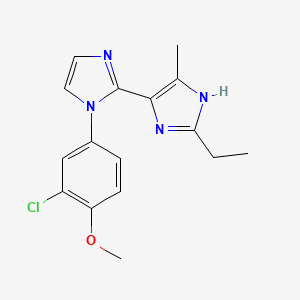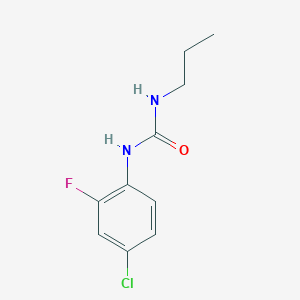
4-(3-methoxypropanoyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-(3-methoxypropanoyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a propanoyl group (-C(O)CH2CH3), a methylphenyl group (C6H4-CH3), and a tetrahydro-1,4-benzoxazepin-9-ol group which is a heterocyclic compound containing nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding (due to the -OH group) and dipole-dipole interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy group could undergo demethylation under acidic conditions, the propanoyl group could participate in nucleophilic acyl substitution reactions, and the tetrahydro-1,4-benzoxazepin-9-ol group could undergo reactions at the nitrogen or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of polar functional groups and potential for intermolecular hydrogen bonding .Zukünftige Richtungen
Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also involve designing and synthesizing analogs with similar structures to investigate structure-activity relationships .
Eigenschaften
IUPAC Name |
1-[9-hydroxy-7-(2-methylphenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-5-3-4-6-17(14)15-11-16-13-21(19(23)7-9-24-2)8-10-25-20(16)18(22)12-15/h3-6,11-12,22H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLPIVRDZNFYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole](/img/structure/B5491989.png)

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)
![(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)

![(5E)-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5492043.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5492054.png)

![1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B5492075.png)
